Defined Enantiomeric Identity vs. Racemic 1-Methylpiperazine-2-carboxylic Acid
The (S)-enantiomer (CAS 2165996-33-6) is supplied with a specification of ≥97% purity, ensuring a defined stereochemical identity that the racemic mixture (CAS 1246609-06-2) cannot provide . The racemic form contains a 1:1 mixture of (S)- and (R)-enantiomers, which would lead to a 50% loss of the desired stereoisomer in any stereospecific coupling reaction and would necessitate additional separation steps after synthesis .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | (S)-enantiomer, ≥97% purity (single stereoisomer) |
| Comparator Or Baseline | Racemic 1-methylpiperazine-2-carboxylic acid (CAS 1246609-06-2), 50% (S) + 50% (R) |
| Quantified Difference | 100% of molecules in the desired (S)-configuration vs. 50% in the racemate |
| Conditions | Vendor QC specification (HPLC/NMR); Bidepharm product data |
Why This Matters
Using the enantiopure (S)-form eliminates the need for late-stage chiral separation and ensures atom economy in stereospecific synthetic routes.
